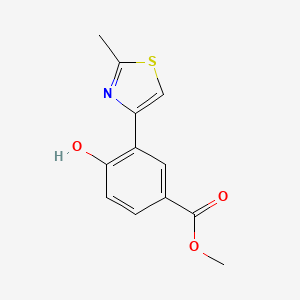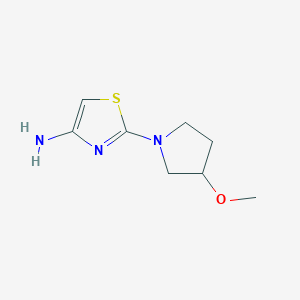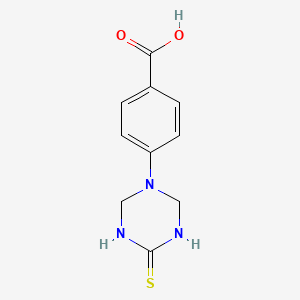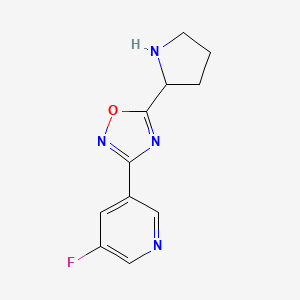
3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a combination of pyrrole, piperidine, and oxadiazole rings. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: Starting with an appropriate precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The pyrrole and oxadiazole rings can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions might target the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Research: Studying its interactions with biological targets.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
- 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(morpholin-4-yl)-1,2,4-oxadiazole
Uniqueness
The unique combination of the pyrrole, piperidine, and oxadiazole rings in 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C13H18N4O |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
3-(1-ethylpyrrol-2-yl)-5-piperidin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H18N4O/c1-2-17-9-3-4-11(17)12-15-13(18-16-12)10-5-7-14-8-6-10/h3-4,9-10,14H,2,5-8H2,1H3 |
InChI Key |
UJSZDRLYDUTGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


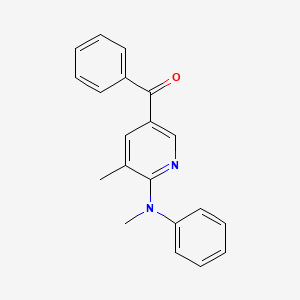

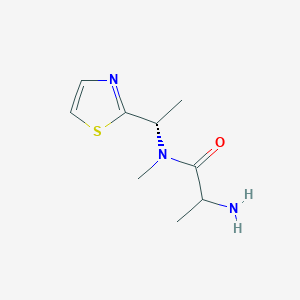
![2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11796099.png)



